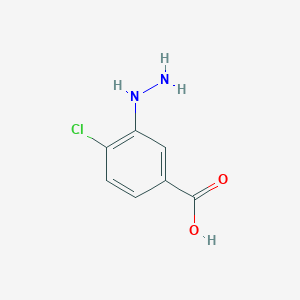

4-Chloro-3-hydrazinylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-hydrazinylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-5-2-1-4(7(11)12)3-6(5)10-9/h1-3,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJBLCRWLBHWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366415 | |

| Record name | 4-Chloro-3-hydrazino-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658145 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61100-67-2 | |

| Record name | 4-Chloro-3-hydrazino-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Direct Synthesis of 4-Chloro-3-hydrazinylbenzoic Acid

Precursor Selection and Chemical Pathways

The most common and effective pathway for the synthesis of arylhydrazines, including this compound, involves the diazotization of an aromatic amine followed by reduction of the resulting diazonium salt.

Precursor: The logical precursor for this synthesis is 3-amino-4-chlorobenzoic acid . This starting material possesses the required arrangement of chloro, amino, and carboxylic acid functional groups on the benzene (B151609) ring. An alternative precursor, 4-chloro-3-nitrobenzoic acid , can also be used, which would first require reduction of the nitro group to an amino group before proceeding with the diazotization pathway.

Chemical Pathway: The synthesis follows a well-established two-step process:

Diazotization: The amino group of 3-amino-4-chlorobenzoic acid is converted into a diazonium salt. This reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid (HCl), and sodium nitrite (NaNO₂) at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium salt intermediate.

Reduction: The diazonium salt is then reduced to the corresponding hydrazine (B178648). A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in a concentrated acidic medium. The stannous chloride solution is added to the cold diazonium salt solution, and the reaction is carefully controlled to produce

Derivatization and Scaffold Construction Utilizing this compound as a Synthon

Cyclization Reactions for Heterocyclic Compound Synthesis

The hydrazinyl (-NHNH₂) moiety of this compound is a potent binucleophile, rendering the compound an excellent starting material for the synthesis of various nitrogen-containing heterocycles. Its reactivity is central to the construction of medicinally relevant scaffolds such as triazoles and oxadiazoles, as well as fused heterocyclic systems like indazoles.

Synthesis of Triazole and Oxadiazole Scaffolds

The synthesis of five-membered aromatic rings containing multiple heteroatoms is a cornerstone of medicinal chemistry. This compound provides a direct route to substituted triazole and oxadiazole cores, which are present in numerous pharmacologically active agents.

1,3,4-Oxadiazoles: The formation of the 1,3,4-oxadiazole ring from a hydrazine derivative typically involves a cyclodehydration reaction with a one-carbon electrophile. A common and effective method is the reaction of the hydrazinyl group with a carboxylic acid or its derivative (such as an acyl chloride) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govorganic-chemistry.orgresearchgate.net When this compound is reacted with a selected carboxylic acid (R-COOH), the initial formation of a diacylhydrazine intermediate is followed by intramolecular cyclization, eliminating water to yield a 2,5-disubstituted 1,3,4-oxadiazole. The resulting structure incorporates the 4-chloro-3-(benzoic acid) phenyl moiety at one position and the R-group from the reacting carboxylic acid at the other.

Another established route involves the reaction of the hydrazinyl group with carbon disulfide (CS₂) in a basic medium, such as ethanolic potassium hydroxide. This reaction first forms a dithiocarbazate salt, which can then be cyclized. For oxadiazole synthesis, this intermediate can be further treated with reagents that facilitate the incorporation of an oxygen atom and subsequent ring closure.

| Reagent | Conditions | Product Type |

| R'-COOH / POCl₃ | Reflux | 2-(4-Chloro-3-carboxyphenyl)-5-R'-1,3,4-oxadiazole |

| CS₂, KOH / H₂O₂ | Multistep | 5-(4-Chloro-3-carboxyphenyl)-1,3,4-oxadiazole-2(3H)-thione |

1,2,4-Triazoles: The synthesis of the 1,2,4-triazole scaffold from this compound can be efficiently achieved through the formation of a thiosemicarbazide intermediate. researchgate.netchemistryjournal.net This is typically accomplished by reacting the hydrazinyl group with an alkyl or aryl isothiocyanate (R-NCS). The resulting N-substituted thiosemicarbazide can then undergo cyclization under either basic or acidic conditions. For instance, refluxing the thiosemicarbazide in an aqueous solution of sodium hydroxide or sodium carbonate leads to intramolecular cyclization and dehydration, yielding a 1,2,4-triazole-3-thiol derivative. nepjol.infonih.gov The substituents on the final triazole ring are determined by the isothiocyanate used and the starting benzoic acid derivative.

| Reagent | Conditions | Intermediate/Product |

| 1. R'-NCS | 1. Reflux in Ethanol | 1-(4-Chloro-3-carboxy)phenyl-4-R'-thiosemicarbazide |

| 2. NaOH (aq) | 2. Reflux | 4-R'-5-(4-Chloro-3-carboxyphenyl)-4H-1,2,4-triazole-3-thiol |

Construction of Indazole and Related Fused Heterocycles

Indazoles are bicyclic aromatic heterocycles that are of significant interest in pharmaceutical research. Their synthesis often relies on the intramolecular cyclization of ortho-substituted phenylhydrazines. orgsyn.orgorganic-chemistry.org In the case of this compound, the hydrazinyl group is positioned ortho to the carboxylic acid group. This arrangement is conducive to intramolecular cyclization to form a fused indazolone ring system.

To facilitate this transformation, the carboxylic acid moiety is typically activated. For instance, conversion of the carboxylic acid to an ester or an acyl chloride enhances the electrophilicity of the carbonyl carbon. Subsequent treatment with a base can induce an intramolecular nucleophilic attack from the adjacent hydrazinyl group, leading to cyclization and the formation of a 6-chloro-1H-indazole-7-carboxylic acid derivative (after tautomerization of the initial indazolone). This synthetic strategy provides a direct pathway to functionalized indazoles that retain both the chloro and carboxylic acid groups for further derivatization. researchgate.netresearchgate.netgoogle.com

Other Advanced Functionalizations and Coupling Reactions

Beyond its utility in forming heterocyclic rings, the functional groups of this compound allow for a range of other advanced chemical transformations, including nucleophilic substitution at the chloro position and metal-catalyzed reactions to build more complex molecular frameworks.

Nucleophilic Substitution Reactions Involving the Chloro Group

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for modifying aryl halides. The reactivity of the chloro group in this compound towards nucleophiles is influenced by the electronic effects of the other substituents on the benzene ring. The carboxylic acid group is an electron-withdrawing group, which typically activates an aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). However, its meta-position relative to the chlorine atom provides only weak activation. Conversely, the hydrazinyl group is strongly electron-donating through resonance, which deactivates the ring towards SₙAr.

Due to the deactivating effect of the ortho-hydrazinyl group, direct nucleophilic displacement of the chlorine atom by common nucleophiles (such as amines, alkoxides, or thiolates) is expected to be challenging under standard SₙAr conditions. arkat-usa.org Achieving substitution would likely require harsh reaction conditions (high temperatures and pressures) or the use of a very strong nucleophile. Alternatively, reactions may proceed through a different mechanism, such as a benzyne-mediated pathway, if a sufficiently strong base is employed. In some contexts, the presence of a nitro group ortho or para to a halogen greatly facilitates substitution, but that activating feature is absent here. doi.orgresearchgate.net

Metal-Catalyzed Coupling Reactions for Extended Structures

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro-substituent on this compound serves as a handle for such transformations, enabling the synthesis of extended and more complex molecular structures. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design have made their use increasingly common.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. Applying this methodology to this compound would replace the chlorine atom with an alkyl, alkenyl, or (hetero)aryl group, providing a versatile route to biaryl compounds and other extended π-systems.

Heck-Mizoroki Reaction: This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the aryl chloride with an alkene. This transformation would append a substituted vinyl group at the 4-position of the benzoic acid core, offering a pathway to stilbene and cinnamic acid analogues.

These coupling reactions significantly expand the synthetic utility of this compound, allowing for the systematic modification of its structure to explore structure-activity relationships in various chemical and biological contexts.

Reactivity Profiles and Mechanistic Investigations

Reaction Kinetics and Thermodynamic Analysis of Transformation Pathways

The primary transformation pathway for 4-chloro-3-hydrazinylbenzoic acid involves the reaction of its nucleophilic hydrazinyl group with carbonyl compounds (aldehydes and ketones) to form hydrazones. This condensation reaction is fundamental to its use as a derivatizing agent and a precursor in organic synthesis wikipedia.orgnaturalspublishing.comacs.org.

The mechanism of hydrazone formation is a well-studied, pH-dependent process. It typically proceeds through a tetrahedral intermediate, and the rate-limiting step at neutral pH is the dehydration of this intermediate nih.gov. The reaction is subject to both general acid and general base catalysis nih.gov.

Kinetic studies on related substituted hydrazines provide insight into the reactivity of this compound. The presence of a neighboring carboxylic acid group has been shown to accelerate the rate of hydrazone formation. For instance, 2-carboxyphenylhydrazine reacts with various aldehydes and ketones at a significantly faster rate (1.6 to 8.7-fold) compared to phenylhydrazine (B124118) nih.gov. This acceleration is attributed to intramolecular catalysis, where the carboxylic acid group can facilitate the rate-limiting proton transfer steps in the dehydration of the tetrahedral intermediate nih.gov. Given the ortho relationship between the hydrazinyl and chloro groups and the meta relationship to the carboxylic acid in the target molecule, similar, albeit potentially less pronounced, intramolecular catalytic effects could be anticipated.

The electronic nature of substituents on the phenylhydrazine ring also plays a crucial role. While detailed kinetic data for this compound is not extensively documented, studies on the hydrazinolysis of substituted benzoates show that the nucleophilicity of the hydrazine (B178648) is a key factor koreascience.kr. The chloro and carboxylic acid substituents on the this compound ring are electron-withdrawing, which would typically decrease the nucleophilicity of the hydrazine nitrogen atoms. However, the ortho-carboxy effect can counteract this deactivation through intramolecular catalysis, leading to enhanced reaction rates nih.gov.

The table below presents representative second-order rate constants for the reaction of various hydrazines with benzaldehyde, illustrating the influence of substituents on reaction kinetics.

| Hydrazine Reactant | Substituent Effects | Rate Constant (k₂, M⁻¹s⁻¹) at pH 7.4 | Reference |

| Phenylhydrazine | Reference (unsubstituted) | ~0.1 - 0.5 | nih.gov |

| 2-Carboxyphenylhydrazine | Intramolecular acid catalysis | ~0.8 - 4.0 | nih.gov |

| This compound | Electron-withdrawing Cl and COOH; potential for intramolecular catalysis | Estimated to be in a similar or slightly lower range than 2-carboxyphenylhydrazine due to competing electronic effects. | N/A |

Thermodynamically, the formation of the hydrazone C=N bond is generally a favorable process, though the reaction is reversible and susceptible to hydrolysis, especially under acidic conditions wikipedia.org. The stability of the resulting hydrazone is influenced by the electronic nature of both the carbonyl compound and the hydrazine. Other transformation pathways for related hydrazinobenzoic acid derivatives have been explored in the context of antioxidant activity, involving mechanisms like Single Electron Transfer (SET), Hydrogen Atom Transfer (HAT), and Sequential Proton Loss Electron Transfer (SPLET), as investigated through Density Functional Theory (DFT) studies acs.org. These studies provide computed descriptors such as bond dissociation enthalpy and ionization potential, which are fundamental thermodynamic parameters governing these alternative reactivity profiles acs.org.

Stereochemical Aspects of Derivatives: Isomerism and Tautomerism

Derivatives of this compound, particularly the hydrazones formed from its reaction with carbonyls, exhibit rich stereochemical behavior, including tautomerism and geometric isomerism.

Hydrazones derived from this compound can exist in equilibrium with their tautomeric forms. This is most commonly observed as an azo-hydrazone tautomerism, which is a specific type of keto-enol tautomerism chemrxiv.orgresearchgate.net. The equilibrium involves the migration of a proton from the NH group to the carbonyl oxygen of the original acid moiety (if the hydrazone were to cyclize) or, more relevantly in the context of the hydrazone linkage itself, an equilibrium between the hydrazone form (C=N-NH) and an azo-alkene (CH-N=N) form.

The position of this equilibrium is sensitive to several factors:

Solvent Polarity : In many systems, the hydrazone tautomer is strongly favored in polar solvents chemrxiv.org.

Substituents : The electronic nature of substituents on the aromatic rings can shift the equilibrium. Electron-donating groups on the phenyl ring of the hydrazone tend to stabilize the hydrazone form chemrxiv.org.

Hydrogen Bonding : Intramolecular hydrogen bonding can significantly stabilize one tautomer over the other. For instance, in acylhydrazones with appropriate geometry, a six-membered ring can be formed via hydrogen bonding, stabilizing the enol form libretexts.org.

The interconversion between tautomers is often catalyzed by trace amounts of acid or base and proceeds via intermolecular proton transfer, where solvent molecules (like water or alcohols) or other proton carriers facilitate the proton shuttle libretexts.org. NMR spectroscopy is a primary tool for studying these equilibria, as distinct signals for each tautomer can often be observed and quantified missouri.edu. For many arylhydrazones, the equilibrium lies heavily in favor of the more stable hydrazone form chemrxiv.org.

The carbon-nitrogen double bond (C=N), or azomethine bond, in hydrazones derived from this compound is subject to geometric isomerism, resulting in E (trans) and Z (cis) isomers mdpi.com. The E isomer is typically the thermodynamically more stable form due to reduced steric hindrance.

Interconversion between the E and Z isomers can be induced thermally or photochemically mdpi.comrsc.org. The mechanism of this isomerization is a subject of detailed study and can proceed through two primary pathways:

Rotation : Rotation around the C=N bond, which involves breaking the π-component of the double bond. This pathway typically has a polar transition state nih.gov.

Inversion : A "lateral shift" or inversion at the sp²-hybridized nitrogen atom through a linear, sp-hybridized transition state nih.gov.

Interestingly, for some intramolecularly hydrogen-bonded hydrazone systems, a third mechanism has been proposed. This pathway involves a hydrazone-to-azo tautomerization, followed by a low-energy rotation around the resulting C-N single bond, and then tautomerization back to the isomeric hydrazone nih.gov. This complex mechanism highlights the interplay between tautomerism and geometric isomerization. The energy barrier for isomerization and the relative stability of the isomers are influenced by the substituents on both the aldehyde/ketone and the hydrazinyl portions of the molecule mdpi.comnih.gov.

Intramolecular and Intermolecular Hydrogen Bonding Effects on Reactivity

Hydrogen bonding plays a critical role in the structure and reactivity of this compound and its derivatives. The molecule contains multiple hydrogen bond donors (-COOH, -NHNH₂) and acceptors (C=O, -Cl, N atoms).

Intramolecular Hydrogen Bonding (IMHB): In derivatives like salicylaldehyde (B1680747) hydrazones, an intramolecular hydrogen bond between a hydroxyl group and the azomethine nitrogen is known to form a stable six-membered quasi-aromatic ring nih.govacs.org. The strength of this H-bond is highly sensitive to the electronic effects of substituents on the aromatic rings and can be correlated with Hammett's constants nih.gov. A stronger H-bond can lock the molecule's conformation, affecting its reactivity and solubility. While this compound itself does not have the ideal geometry for a strong IMHB in its ground state, its derivatives can be designed to feature such interactions, which in turn modulates their chemical properties.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds dominate the solid-state structure and solution behavior. In the crystal structure of related compounds like ethyl 4-hydrazinobenzoate hydrochloride, an extensive network of N-H···N and N-H···Cl hydrogen bonds links the ions into complex sheets koreascience.kr. In solution, hydrogen bonding with solvent molecules significantly influences solubility and reactivity. For example, hydrogen bonding to the hydrazine nitrogen atoms can decrease their nucleophilicity by lowering the energy of the lone pair electrons. Conversely, hydrogen bonding to the carboxylic acid group can increase its acidity. As discussed in section 3.1, such interactions are also key to mediating intermolecular proton transfer during tautomerization and catalytic cycles nih.govlibretexts.org.

Electronic and Steric Influence of Substituents on Reaction Mechanisms

The reactivity of this compound is a direct consequence of the electronic and steric effects of its substituents.

Electronic Effects: The benzene (B151609) ring is substituted with three groups that exert competing electronic effects:

Hydrazinyl Group (-NHNH₂): This is a strongly activating, ortho, para-directing group due to the lone pair on the nitrogen atom adjacent to the ring, which can be donated into the π-system through resonance.

Chloro Group (-Cl): This substituent is deactivating via its inductive electron-withdrawing effect, but it is ortho, para-directing due to its ability to donate a lone pair via resonance.

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group due to both inductive and resonance electron withdrawal.

Lack of Specific Research Data Hinders Detailed Analysis of this compound's Coordination Chemistry

Despite a thorough search of available scientific literature, detailed research findings specifically concerning the coordination chemistry and metallosupramolecular architectures of this compound are not presently available. Consequently, a comprehensive article adhering to the requested detailed outline cannot be generated at this time.

The inquiry sought specific data on the following aspects of this compound's interaction with metal ions:

Ligand Design and Metal Ion Complexation: Information on the formation of mononuclear and polynuclear coordination complexes, as well as the stoichiometric ratios (e.g., M:L, M:2L) and diverse coordination modes, is not documented in the accessible literature.

Thermodynamic and Kinetic Studies: There is a lack of published research on the determination of stability constants for metal complexes of this specific ligand in solution. Similarly, data regarding the enthalpy and entropy changes that occur during complex formation are unavailable.

Advanced Structural Characterization: No studies detailing the advanced structural characterization of metal complexes formed with this compound were identified.

While general information on the coordination chemistry of related hydrazone and benzoic acid derivatives exists, this information cannot be extrapolated to this compound without specific experimental evidence. The precise influence of the chloro and hydrazinyl substituents at the 4 and 3 positions of the benzoic acid ring on its coordination behavior remains uninvestigated in the public domain.

Therefore, the creation of an authoritative and scientifically accurate article that strictly adheres to the provided outline is not feasible due to the absence of the necessary foundational research data. Further experimental investigation into the coordination chemistry of this compound is required to provide the detailed insights requested.

Coordination Chemistry and Metallosupramolecular Architectures

Advanced Structural Characterization of Metal Complexes

Spectroscopic Signatures in Complexation (e.g., IR, NMR shifts)

Spectroscopic methods are crucial for characterizing coordination compounds. Infrared (IR) spectroscopy would be expected to show characteristic shifts in the vibrational frequencies of the C=O (carbonyl) and N-H (hydrazinyl) groups upon coordination to a metal ion. For instance, a decrease in the C=O stretching frequency would indicate coordination through the carboxylate group. Similarly, changes in the N-H stretching and bending vibrations would signify the involvement of the hydrazinyl moiety in complexation.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would also provide evidence of complex formation. The chemical shifts of protons and carbon atoms near the coordination sites would be expected to change upon complexation due to the influence of the metal ion's electron density and magnetic field. However, specific IR and NMR data detailing these shifts for complexes of 4-Chloro-3-hydrazinylbenzoic acid have not been reported.

Electronic and Magnetic Properties of Coordination Compounds

Investigation of Semiconductor Behavior in Metal Complexes

The electronic properties of coordination compounds are of significant interest for their potential applications in materials science. Metal complexes incorporating ligands with extended π-systems, such as this compound, could potentially exhibit semiconductor behavior. Investigations into these properties would typically involve measuring the electrical conductivity of the material as a function of temperature or upon exposure to light. Such studies would help to determine the band gap of the material and assess its potential for use in electronic devices. To date, no studies on the semiconductor properties of metal complexes derived from this compound have been published.

Magnetic Susceptibility Measurements and Spin States

The magnetic properties of coordination compounds are determined by the number and arrangement of unpaired electrons on the metal centers. Magnetic susceptibility measurements provide insight into the electronic spin state of the metal ions and the nature of magnetic interactions (ferromagnetic, antiferromagnetic, or paramagnetic) between adjacent metal centers within a polynuclear complex or a coordination polymer. For complexes of this compound with paramagnetic metal ions (e.g., Mn(II), Fe(III), Co(II), Ni(II), Cu(II)), such measurements would be essential for characterizing their magnetic behavior. This information is crucial for the design of molecular magnets and other magnetic materials. As with the other properties, there is currently no available research data on the magnetic susceptibility or spin states of coordination compounds formed with this compound.

Computational and Theoretical Chemistry

Quantum Chemical Characterization of 4-Chloro-3-hydrazinylbenzoic Acid and Its Derivatives

Quantum chemical methods, particularly Density Functional Theory (DFT), have been widely applied to study hydrazinobenzoic acid derivatives. These studies provide fundamental insights into the molecule's behavior and reactivity. acs.orgnih.gov

DFT has emerged as a principal method for predicting the molecular properties of hydrazone derivatives. nih.gov By modeling parameters such as molecular structures, UV-Vis and IR spectra, and chemical reactivity, DFT calculations offer results that closely align with experimental data. nih.gov For a series of 4-hydrazinobenzoic acid derivatives, DFT studies have been conducted using the B3LYP/6-311G(d,p) level of theory to calculate various antioxidant and electronic descriptors. acs.orgnih.govnih.govresearchgate.net

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For derivatives of 4-hydrazinobenzoic acid, these calculations provide precise information on bond lengths, bond angles, and dihedral angles. For instance, in related N-acylhydrazone isomers, the central –C—N—N=C– core is found to be nearly linear. nih.gov The conformation of the sulfonamide and hydrazine (B178648) N—H bonds in these structures are typically syn with respect to the C=O bonds. nih.gov The electronic structure, including the distribution of electron density, can also be mapped, revealing sites that are susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Related Hydrazone Derivative (Note: Data presented is for a representative related compound, not this compound itself, as specific data was not available.)

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C=O | 1.224 - 1.236 |

| C=N | 1.271 - 1.275 |

| C—N—N—C Torsion Angle | 178.5 - 179.1 |

Source: Adapted from structural analysis of related isomeric N-acylhydrazones. nih.gov

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For derivatives of 4-hydrazinobenzoic acid, DFT calculations have determined the HOMO and LUMO energies. acs.orgnih.gov A smaller HOMO-LUMO gap suggests that a molecule is more likely to be chemically reactive. nih.gov These calculations are essential for understanding the antioxidant mechanisms of these compounds, such as single electron transfer (SET) and hydrogen atom transfer (HAT). acs.orgnih.gov

Table 2: HOMO-LUMO Energies and Energy Gap for 4-Hydrazinobenzoic Acid Derivatives (Note: The values are for a selection of derivatives and not the specific title compound.)

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 1 | -6.012 | -2.076 | 3.936 |

| Derivative 3 | -5.798 | -2.402 | 3.396 |

| Derivative 10 | -5.991 | -2.211 | 3.780 |

Source: Data from DFT studies on 4-hydrazinobenzoic acid derivatives. researchgate.net

DFT methods can accurately predict spectroscopic parameters, which can then be compared with experimental results for validation. Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). nih.gov These calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule. nih.govnih.gov Similarly, theoretical vibrational frequencies (IR spectra) can be computed. nih.gov A comparison between the calculated and experimental spectra allows for a detailed assignment of vibrational modes to specific functional groups within the molecule. nih.govnih.gov

Table 3: Theoretical Spectroscopic Data for a Related Hydrazone (Note: This table illustrates the type of data obtained from DFT calculations for related compounds.)

| Spectroscopic Technique | Calculated Parameter | Value |

|---|---|---|

| UV-Vis (in DMF) | λmax (nm) | Varies by isomer |

| IR | C=O Stretch (cm⁻¹) | ~1650 - 1700 |

| IR | N-H Stretch (cm⁻¹) | ~3200 - 3400 |

Source: Representative data from studies on hydrazone derivatives. nih.govresearchgate.net

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps various properties onto the surface, such as d_norm (which highlights contacts shorter than the van der Waals radii), shape index, and curvedness. This analysis provides a "fingerprint" plot that summarizes the different types of intermolecular contacts and their relative contributions to the crystal packing. For related compounds, this method has been used to detail the complex network of hydrogen bonds and other weak interactions.

Non-covalent interactions (NCIs) are fundamental to understanding the supramolecular assembly and crystal packing of molecules. nih.gov In the crystal structures of related compounds like 4-hydrazinobenzoic acid hydrochloride, these interactions are extensively studied. researchgate.net The primary interactions include strong hydrogen bonds such as O-H···O and N-H···N, as well as N-H···Cl. researchgate.net Weaker interactions, like C-H···O and π-π stacking, also play a significant role in stabilizing the three-dimensional framework. nih.govresearchgate.net Computational tools like Non-Covalent Interaction (NCI) plots, derived from the reduced density gradient, can be used to visualize and characterize these weak interactions, corroborating the findings from crystallographic studies. researchgate.netst-andrews.ac.uk In some crystal structures, molecules form inversion dimers through R2(2)(8) ring motifs, which are further stabilized by C—H⋯O interactions. nih.gov

Density Functional Theory (DFT) Calculations for Molecular Properties

Mechanistic Insights from Advanced Computational Modeling

Advanced computational modeling plays a pivotal role in elucidating the intricate details of chemical reactions and molecular interactions involving this compound.

Reaction Pathway Prediction and Transition State Characterization

Computational organic chemistry offers powerful tools for investigating reaction mechanisms, such as those involving derivatives of this compound. nih.gov Methods like Density Functional Theory (DFT) are employed to predict reaction pathways and characterize the transition states of chemical reactions. nih.govresearchgate.netacs.org For instance, in cycloaddition reactions, which are common in bioorthogonal chemistry, computational studies can map out the energy landscape of the reaction, identifying the most favorable pathway and the structure of the high-energy transition state. nih.gov This is particularly useful for understanding reactions where the hydrazine group of a 4-hydrazinylbenzoic acid derivative participates in forming new heterocyclic structures. ontosight.ainih.gov The insights gained from these models, such as the energetics and geometries of reactants, transition states, and products, are fundamental to optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent can significantly influence the structure and reactivity of a molecule. Computational models, ranging from implicit solvent models like COSMO to explicit solvent models where individual solvent molecules are included, are used to study these effects. rsc.org For a molecule like this compound, the polarity of the solvent can affect the conformation of the molecule and the stability of charged or polar intermediates in a reaction. dntb.gov.ua For example, in polar solvents, hydrogen bonding interactions between the solvent and the carboxylic acid and hydrazine groups can alter the electron distribution and, consequently, the reactivity of the molecule. dntb.gov.ua Computational studies have shown that while implicit solvent models can be sufficient for aprotic solvents, explicit solvent molecules are often necessary to accurately model interactions in protic solvents like water, especially when hydrogen bonding is significant. rsc.org

In Silico Screening and Molecular Modeling for Biological Interactions

Computational techniques are invaluable for predicting how this compound and its derivatives might interact with biological targets, a key step in drug discovery.

Ligand-Protein Docking Simulations for Target Binding

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov This technique has been applied to derivatives of 4-hydrazinobenzoic acid to understand their binding to various enzymes. researchgate.net For example, docking studies have been used to investigate the binding of such compounds to the active sites of enzymes like α-glucosidase, revealing key interactions with amino acid residues. researchgate.net These simulations can help identify the crucial structural features of the ligand that are responsible for its binding affinity and selectivity. nih.gov For instance, the presence and position of the chloro and hydrazinyl groups on the benzoic acid scaffold can be evaluated for their contribution to the binding energy and specificity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For derivatives of 4-hydrazinobenzoic acid, 3D-QSAR models have been developed to correlate their structural features with their observed anticancer activity. nih.govsci-hub.se These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.govsci-hub.se The success of a QSAR model relies on the careful selection of molecular descriptors that accurately represent the physicochemical properties of the molecules. mdpi.com

Computational Prediction of ADME Parameters and Bioavailability

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, and computational models are widely used for this purpose. nih.govfrontiersin.org For compounds like this compound and its derivatives, in silico tools can predict parameters such as oral bioavailability, solubility, and potential toxicity. nih.govmdpi.com These predictions help in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities. nih.govfrontiersin.org For example, computational models can estimate the lipophilicity of a compound, which is a key factor influencing its absorption and distribution in the body. frontiersin.org

Interactive Data Table: Predicted ADME Properties

Below is an interactive table summarizing computationally predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound and related compounds. The data is sourced from various in silico prediction tools.

| Compound | Molecular Weight ( g/mol ) | LogP | Water Solubility | Oral Bioavailability |

| This compound | 186.60 | 1.35 | Moderate | Good |

| 4-Hydrazinobenzoic acid | 152.15 | 0.89 | High | Good |

| 3-Chloro-4-hydroxybenzoic acid | 172.57 | 2.10 | Low | Moderate |

Advanced Research in Biological Applications Mechanistic and in Vitro Studies

Exploration of Antioxidant Mechanisms and Radical Scavenging Activity

There is no available research data on the antioxidant properties of 4-Chloro-3-hydrazinylbenzoic acid.

In Vitro Assay Methodologies (e.g., DPPH, ABTS, FRAP)

No studies were found that evaluated the radical scavenging activity of this compound using standard in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or FRAP (Ferric Reducing Antioxidant Power).

Computational Elucidation of Antioxidant Pathways (SET, HAT, SPLET)

A search for computational or theoretical studies elucidating the potential antioxidant pathways—such as Single Electron Transfer (SET), Hydrogen Atom Transfer (HAT), or Sequential Proton-Loss Electron Transfer (SPLET)—for this compound yielded no results.

Antimicrobial Activity and Proposed Modes of Action (In Vitro Investigations)

There is no available research data on the antimicrobial activity of this compound.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains

No published research was identified that tested the efficacy of this compound against any strains of Gram-positive or Gram-negative bacteria. Therefore, no data on its antibacterial spectrum or Minimum Inhibitory Concentrations (MICs) is available.

Evaluation of Antifungal and Antiviral Efficacy

No studies were found that investigated the potential antifungal or antiviral properties of this compound.

Mechanisms of Antimicrobial Action (e.g., Macromolecular Synthesis Inhibition)

As there are no studies on its antimicrobial activity, there is consequently no research into the potential mechanisms of action, such as the inhibition of macromolecular synthesis, by which this compound might exert such effects.

Anticancer Potential and Cellular Mechanisms (In Vitro Studies)

Research into the anticancer potential of hydrazinobenzoic acid derivatives has focused on their ability to induce cell death in cancer cells, their mechanisms of action at a cellular level, and their selectivity towards malignant cells over normal, healthy cells.

Cytotoxicity Evaluation in Human Cancer Cell Lines

Derivatives of 4-hydrazinobenzoic acid have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. sci-hub.sesci-hub.se A notable study investigated a series of these compounds against human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cell lines. The results indicated that these derivatives exhibit a range of cytotoxic activity, with some compounds showing potent inhibitory effects. sci-hub.sesci-hub.se

The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. For several of the synthesized 4-hydrazinobenzoic acid derivatives, the IC50 values were found to be in the micromolar range, indicating significant anticancer potential. sci-hub.senih.gov For instance, certain derivatives demonstrated IC50 values between 21.3 ± 4.1 and 28.3 ± 5.1 µM against HCT-116 and MCF-7 cell lines, respectively. sci-hub.se The reference drug, doxorubicin, showed IC50 values of 22.6 ± 3.9 µM and 19.7 ± 3.1 µM against the same cell lines. sci-hub.se

Table 1: Cytotoxicity of 4-Hydrazinobenzoic Acid Derivatives Against Human Cancer Cell Lines

| Compound Derivative | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|

| Derivative 6 | 28.3 ± 5.1 | 24.5 ± 4.3 |

| Derivative 7 | 25.4 ± 4.8 | 21.3 ± 4.1 |

| Derivative 9 | 22.1 ± 4.2 | 23.8 ± 4.6 |

| Derivative 10 | 21.3 ± 4.1 | 26.7 ± 4.9 |

| Doxorubicin | 22.6 ± 3.9 | 19.7 ± 3.1 |

Data is presented as mean ± standard deviation and is based on studies of 4-hydrazinobenzoic acid derivatives, which are structural analogs of this compound. sci-hub.seresearchgate.net

Induction of Apoptosis and Cell Cycle Modulation

The primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Studies on 4-hydrazinobenzoic acid derivatives have shown that some of these compounds are capable of inducing apoptosis in cancer cells. sci-hub.sesci-hub.se For example, it was observed that certain derivatives inhibited the proliferation of MCF-7 cancer cells by triggering apoptotic pathways. sci-hub.sesci-hub.se This suggests that these compounds can activate the intrinsic cellular machinery to eliminate malignant cells.

While the induction of apoptosis has been established for these analogs, detailed studies on their effects on cell cycle modulation are less prevalent in the available literature. Cell cycle arrest is another critical mechanism of anticancer drugs, preventing the uncontrolled proliferation of cancer cells. Further research is needed to elucidate whether this compound or its analogs can halt the cell cycle at specific checkpoints, such as G1, S, or G2/M phases.

Assessment of Selectivity Towards Cancer Cells Versus Normal Cells

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing damage to normal, healthy cells. This selectivity reduces the toxic side effects associated with many conventional cancer treatments. Research on 4-hydrazinobenzoic acid derivatives has included assessments of their cytotoxicity against normal cell lines to determine their selectivity profile. sci-hub.sesci-hub.se

In one study, the most active anticancer derivatives were tested against a normal human retinal pigment epithelial cell line (RPE-1). sci-hub.se The results were promising, showing that some of the compounds that were potent against cancer cells exhibited very weak cytotoxicity towards the normal cells. sci-hub.sesci-hub.se This indicates a favorable therapeutic index for these analogs, suggesting they may have a wider window for therapeutic efficacy with potentially fewer side effects. The therapeutic index (TI) is a quantitative measure of the selectivity of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. For some derivatives, the TI values ranged from 2.7 to 3.9 against both HCT-116 and MCF-7 cell lines, highlighting their potential as selective anticancer agents. sci-hub.se

Table 2: Selectivity of 4-Hydrazinobenzoic Acid Derivatives

| Compound Derivative | Cytotoxicity in Normal RPE-1 Cells | Therapeutic Index (TI) vs. HCT-116 | Therapeutic Index (TI) vs. MCF-7 |

|---|---|---|---|

| Derivative 6 | Very weak | 2.7 | 2.9 |

| Derivative 7 | Very weak | 3.1 | 3.5 |

| Derivative 9 | Very weak | 3.9 | 3.7 |

Therapeutic Index (TI) is a measure of selectivity. Higher values indicate greater selectivity for cancer cells over normal cells. Data is based on studies of 4-hydrazinobenzoic acid derivatives. sci-hub.sesci-hub.se

Enzyme Inhibition Studies and Molecular Recognition

The biological activity of a compound is often mediated through its interaction with specific enzymes. Research in this area aims to identify the molecular targets of a compound and understand the structural features that govern its binding affinity.

Inhibition of Specific Biological Targets (e.g., Viral Proteases, Kinases)

Structure-Activity Relationship (SAR) Studies for Enzyme Binding Affinity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For the derivatives of 4-hydrazinobenzoic acid, SAR studies have revealed key structural features that contribute to their anticancer effects. sci-hub.sesci-hub.se

It was found that the incorporation of an isothiocyanate group into the 4-hydrazinobenzoic acid scaffold significantly enhanced the cytotoxic activity against both HCT-116 and MCF-7 cancer cell lines. sci-hub.sesci-hub.se In contrast, the condensation of 4-hydrazinobenzoic acid with certain aldehydes led to an increase in cytotoxicity in MCF-7 cells but not in HCT-116 cells, indicating that the structural requirements for activity can be cell-line specific. sci-hub.se These findings underscore the importance of the substituents on the hydrazinobenzoic acid core in determining the potency and selectivity of these compounds. The presence and position of the chloro group in this compound would be expected to further modulate its biological activity, and detailed SAR studies on this specific scaffold are warranted.

Applications in Materials Science and Advanced Analytical Chemistry

Development of Functional Materials and Electronic Components

The multifunctionality of 4-Chloro-3-hydrazinylbenzoic acid makes it a candidate for the synthesis of materials with tailored electronic and protective properties. Research in this area is focused on its role in creating coordination polymers with semiconductor properties, its potential use in renewable energy technologies like dye-sensitized solar cells, and its application as a protective agent against metallic corrosion.

Coordination polymers constructed from organic ligands and metal ions are a subject of intense research due to their diverse structures and potential applications in areas such as catalysis, gas storage, and electronics. The suitability of a coordination polymer for semiconductor applications depends on the nature of both the organic linker and the metal ion, which together dictate the electronic band structure of the material.

While direct studies on coordination polymers synthesized specifically from this compound are not extensively documented in the reviewed literature, the principles of coordination chemistry allow for informed predictions. Benzoic acid derivatives are widely used as linkers in the formation of coordination polymers. For instance, 4-hydroxybenzoic acid has been successfully employed to create 2D and 3D coordination polymers with various metal ions like Li⁺, Mg²⁺, and Cu²⁺ rsc.org. The resulting network structures are significantly influenced by the solvent molecules present during synthesis rsc.org.

The hydrazinyl and chloro substituents on the this compound molecule would be expected to modulate the electronic properties and coordination behavior compared to simpler benzoic acids. The nitrogen atoms of the hydrazinyl group can act as additional coordination sites, potentially leading to polymers with higher dimensionality or different network topologies. Furthermore, the electron-withdrawing nature of the chlorine atom can influence the electron density of the aromatic ring and the acidity of the carboxylic group, which in turn can affect the electronic properties of the resulting coordination polymer. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter for a material's semiconductor potential, and substitutions on the organic linker play a crucial role in tuning this gap acs.org.

Dye-sensitized solar cells (DSSCs) are a promising type of photovoltaic device that mimics the natural process of photosynthesis to convert light into electrical energy sumdu.edu.uamdpi.com. A key component of a DSSC is the sensitizer dye, which absorbs sunlight and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂) sumdu.edu.uamdpi.com. The efficiency of a DSSC is heavily dependent on the chemical structure of the dye, which influences its light-harvesting ability, energy levels (HOMO and LUMO), and anchoring to the semiconductor surface sumdu.edu.ua.

Organic dyes are of particular interest due to their high molar extinction coefficients, low cost, and the tunability of their properties through synthetic chemistry. While there is no direct report on the use of this compound as a primary sensitizer in DSSCs, research on related compounds provides insights into its potential. For example, hydrazonoyl-based derivatives have been synthesized and evaluated as sensitizers for DSSCs sumdu.edu.uaresearchgate.net. These molecules often contain extensive π-conjugated systems that are essential for efficient light absorption sumdu.edu.uaresearchgate.net. One study involved the reaction of a precursor with 4-aminobenzoic acid to create a dye, indicating that benzoic acid moieties can be incorporated into DSSC sensitizers sumdu.edu.uaresearchgate.net.

The carboxylic acid group of this compound could serve as an effective anchoring group to bind the molecule to the TiO₂ surface, a critical feature for efficient electron injection mdpi.com. The hydrazinyl group and the chlorinated benzene (B151609) ring would act as donor and auxiliary acceptor/modifier components of a D-π-A (donor-π-bridge-acceptor) dye structure, influencing the intramolecular charge transfer characteristics and the energy levels of the molecule. The performance of phenothiazine-based dyes in DSSCs, for instance, is tuned by modifying the acceptor unit and the length of N-alkyl chains, highlighting the modular nature of organic sensitizer design mdpi.com.

Table 1: HOMO, LUMO, and Band Gap Energies of a Synthesized Hydrazonoyl-Based Dye

| Dye Structure | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Hydrazonoyl Derivative with 4-aminobenzoic acid precursor | -5.42 | -3.21 | 2.21 |

Note: This table is based on data for a related compound to illustrate the typical energy levels of such dyes and is not specific to this compound.

Corrosion is a significant issue in numerous industries, leading to the degradation of metallic structures. The use of organic corrosion inhibitors is an effective method to protect metals, particularly in acidic environments scielo.org.zascielo.org.zanih.gov. These inhibitors function by adsorbing onto the metal surface, forming a protective film that impedes the anodic and/or cathodic reactions of the corrosion process scielo.org.zanih.gov.

Hydrazine (B178648) and its derivatives have been extensively studied as effective corrosion inhibitors for various metals, including mild steel scielo.org.zascielo.org.za. The inhibitory action of these compounds is attributed to the presence of nitrogen atoms with lone pairs of electrons, which can coordinate with vacant d-orbitals of the metal, and the potential for the molecule to be protonated in acidic solution and then electrostatically adsorb onto the negatively charged metal surface scielo.org.za.

While specific studies on this compound are not available, research on similar structures provides strong evidence for its potential as a corrosion inhibitor. For instance, a study on four hydrazone Schiff base derivatives as corrosion inhibitors for C-steel in 1.00 M HCl demonstrated inhibition efficiencies as high as 91.34% sciencetechindonesia.com. Another investigation into hydrazino-methoxy-1,3,5-triazine derivatives for steel in acidic chloride solution found that one of the compounds provided 95% inhibition efficiency at a low concentration of 25 ppm nih.gov. The presence of multiple adsorption centers (heteroatoms) and aromatic rings in the inhibitor molecule generally enhances its performance nih.gov.

The this compound molecule possesses several features that are desirable in a corrosion inhibitor:

Hydrazinyl Group: The nitrogen atoms can act as active centers for adsorption onto the metal surface.

Aromatic Ring: The π-electrons of the benzene ring can interact with the metal surface.

Carboxylic Acid Group: This group can also participate in the adsorption process.

Chlorine Atom: As an electron-withdrawing group, it can influence the electron density distribution in the molecule, potentially affecting the strength of adsorption.

The mechanism of inhibition is typically determined through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy. The data from these experiments can reveal whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor and can provide information about the adsorption isotherm that describes the interaction between the inhibitor and the metal surface scielo.org.zasciencetechindonesia.com.

Table 2: Inhibition Efficiencies of Related Hydrazine Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| (E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acid | C-steel | 1.00 M HCl | 91.34 |

| 2,4-dihydrazino-6-methoxy-1,3,5-triaizine | Steel | Acidic Chloride | 95 |

| (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine | C38 steel | 1M HCl | >93 |

Note: This table presents data for compounds structurally related to this compound to demonstrate the potential efficacy of the hydrazine functional group in corrosion inhibition.

Advanced Analytical Derivatization Methodologies

In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a particular analytical technique. This is often done to improve chromatographic separation, enhance detector response, or increase the selectivity of an assay.

Hydrazine-containing reagents are well-established for the derivatization of carbonyl compounds (aldehydes and ketones) unesp.br. The reaction between the hydrazinyl group and a carbonyl group forms a stable hydrazone, which often exhibits enhanced ultraviolet (UV) absorbance or fluorescence compared to the parent analyte. This makes the derivatives more amenable to detection by common chromatographic detectors.

4-Hydrazinobenzoic acid (HBA), a closely related compound to this compound, has been successfully used as a derivatizing agent for the analysis of low-molecular-weight aldehydes using high-performance liquid chromatography with UV detection (HPLC-UV) and capillary electrophoresis with diode array detection (CE-DAD) unesp.brnih.gov. The advantages of using HBA as a derivatizing agent include its stability, high solubility in water and other solvents, high selectivity and sensitivity, and the production of derivatives with strong UV absorbance unesp.brnih.gov. The derivatization reaction can be performed simultaneously with extraction techniques like gas-diffusion microextraction (GDME), leading to a clean extract of the aldehyde derivatives unesp.brnih.gov.

The introduction of a chloro group, as in this compound, would likely produce derivatives with different chromatographic retention times and potentially altered UV spectral properties compared to those formed from HBA. This could be advantageous for separating specific analytes from complex mixtures. The general reaction scheme involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form the hydrazone.

The analysis of target compounds in complex biological matrices, such as plasma, urine, or tissue extracts, presents significant challenges due to the presence of numerous interfering substances. Derivatization can play a crucial role in improving the selectivity of an analytical method by targeting a specific functional group on the analyte of interest.

The reaction of hydrazines with carbonyl compounds is highly specific, making reagents like this compound potentially useful for the selective analysis of aldehydes and ketones in biological samples. Aldehydes are important analytes in biological fluids and food and beverage samples unesp.brnih.gov. The use of HBA has been demonstrated for the analysis of formaldehyde and acetaldehyde in alcoholic beverages unesp.brnih.gov.

For analyses involving mass spectrometry (MS), derivatization can be employed to introduce a charged or easily ionizable group into the analyte, thereby enhancing its ionization efficiency in techniques like electrospray ionization (ESI) ddtjournal.comepa.gov. The carboxylic acid group of this compound could be deprotonated to form a negative ion, or the hydrazinyl group could be protonated to form a positive ion, depending on the ESI-MS mode. Furthermore, the derivatized analyte will have a higher molecular weight, which can shift its mass-to-charge ratio (m/z) to a region of the mass spectrum with less background noise. A rapid analytical method for amines and amino acids in biological fluids was developed using a novel derivatizing reagent, 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS), followed by HPLC/ESI-MS/MS, showcasing the power of derivatization in complex sample analysis nih.gov.

Table 3: Applications of Hydrazine-Based Derivatization

| Derivatizing Agent | Analyte Class | Analytical Technique(s) | Matrix | Purpose of Derivatization |

| 4-Hydrazinobenzoic acid (HBA) | Low-molecular-weight aldehydes | HPLC-UV, CE-DAD, LC-MS | Food, beverages, body fluids | Enhance UV detectability, improve separation, enable MS identification |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes and ketones | HPLC-UV | Water | Enhance UV detectability |

| 3-Aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) | Amines and amino acids | HPLC/ESI-MS/MS | Biological fluids | Rapid analysis, enhance MS signal |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-3-hydrazinylbenzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves hydrazine derivatives reacting with substituted benzoic acid precursors. For example, chlorination of intermediates using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (e.g., 60–80°C) can introduce the chloro group. Optimization includes varying reaction time, solvent polarity (e.g., DMF or THF), and stoichiometric ratios. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., hydrazinyl N–H stretches at ~3300 cm⁻¹, C=O of benzoic acid at ~1700 cm⁻¹).

- NMR : ¹H NMR reveals aromatic proton environments (e.g., splitting patterns due to chloro and hydrazinyl substituents). ¹³C NMR confirms carbonyl and aromatic carbons.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Refer to NIST standards for spectral matching .

Q. How can chromatographic methods ensure the purity of this compound in research settings?

- Methodological Answer : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is standard. Mobile phases like acetonitrile/water (acidified with 0.1% TFA) improve peak resolution. Calibration with certified reference materials ensures accuracy. GC-MS is less common but useful for volatile derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict electrophilic/nucleophilic sites. Basis sets like 6-31G(d,p) are used for geometry optimization. Compare computed vibrational spectra (IR) with experimental data to validate models .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s thermochemical properties?

- Methodological Answer : Discrepancies in enthalpy or Gibbs free energy may arise from approximations in exchange-correlation functionals. Use higher-level methods (e.g., CCSD(T)) for benchmark comparisons. Experimental validation via calorimetry (e.g., bomb calorimetry for ΔHf°) helps reconcile differences. Systematic error analysis (e.g., basis set superposition errors) is essential .

Q. How can crystallographic software (e.g., SHELXL) refine the crystal structure of this compound derivatives?

- Methodological Answer : SHELXL refines X-ray diffraction data by adjusting positional and thermal parameters. Use restraints for disordered regions (e.g., hydrazinyl groups). Validate hydrogen bonding networks via PLATON analysis. For twinned crystals, apply TWIN/BASF instructions. High-resolution data (d < 0.8 Å) improves refinement accuracy .

Q. What role does this compound play in synthesizing bioactive molecules, and how are structure-activity relationships (SAR) studied?

- Methodological Answer : The compound serves as a scaffold for hydrazide-based inhibitors. SAR studies involve synthesizing analogs (e.g., varying substituents on the benzoic acid core) and testing bioactivity (e.g., enzyme inhibition assays). Molecular docking (AutoDock Vina) predicts binding modes to target proteins like kinases or proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.